molecular formula C23H24ClFeN3 B607439 Ferroquine CAS No. 185055-67-8

Ferroquine

Cat. No. B607439
M. Wt: 433.76
InChI Key: DLYPREQTTOHKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferroquine is a synthetic compound related to chloroquine which acts as an antimalarial, and shows good activity against chloroquine-resistant strains . It is the most successful of the chloroquine derivatives .


Synthesis Analysis

Ferroquine (FQ) is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . Several classes of ferroquine derivatives including hydroxyferroquines, trioxaferroquines, chloroquine-bridged ferrocenophanes, thiosemicarbazone derivatives, ferrocene dual conjugates, 4-N-substituted derivatives, and others have been discussed .


Molecular Structure Analysis

Ferroquine’s chemical structure is 7-chloro-4 [ (2-N,N′dimethylaminomethyl) ferrocenylmethylamino]quinoline . Combination of physicochemical and molecular modeling methods showed that FQ and RQ favor intramolecular hydrogen bonding between the 4-aminoquinoline NH group and the terminal amino group in the absence of water, suggesting that this structure may enhance its passage through the membrane .


Chemical Reactions Analysis

Ferroquine is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . FQ could prevent the conversion of hematin into hemozoin by maintaining toxic hematin in the aqueous environment .


Physical And Chemical Properties Analysis

Ferroquine has a molecular weight of 433.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass is 433.100811 g/mol .

Scientific Research Applications

  • Antimalarial Activity and Cytotoxicity : FQ is known for its high blood schizontocidal activity against malaria. It maintains effectiveness at nanomolar concentrations in vitro and shows activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the primary causative agent of malaria (Delhaes et al., 2002).

  • Mechanism of Action : FQ's mechanism of action includes targeting lipids, inhibiting the formation of hemozoin (a disposal form of hemoglobin), and generating reactive oxygen species. This multifactorial mechanism is distinct from conventional antimalarial drugs (Dubar et al., 2008).

  • Clinical Trials : FQ has reached phase II clinical trials as a treatment for uncomplicated malaria. It shows promise in overcoming resistance issues common with other antimalarials (Biot et al., 2011).

  • Pharmacokinetics : Studies on the pharmacokinetics of FQ reveal sustained levels in blood, making it a potential partner drug in antimalarial combination therapy. Its pharmacokinetic properties include dose linearity and a significant half-life in blood (Supan et al., 2012).

  • Redox Behavior and Reinvasion Inhibition : The redox behavior of FQ, specifically its ferrocene core, is crucial in its antimalarial activity. The production of reactive oxygen species in the malaria parasite's vacuole contributes to its effectiveness, including the potential to inhibit parasite reinvasion (Dubar et al., 2013).

  • Antimalarial/Anticancer Activity : Ferrocene-based compounds like FQ have shown potential not only as antimalarials but also in anticancer applications. Their hybridization with other pharmaceutical scaffolds enhances their biological activity (Peter & Aderibigbe, 2019).

  • Metabolism and Activity Against Resistant Strains : FQ is metabolized mainly via oxidative pathways, and its metabolites have shown activity against both chloroquine-sensitive and resistant strains of P. falciparum (Daher et al., 2006).

Safety And Hazards

Ferroquine is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Ferroquine is a promising candidate for repositioning as cancer therapeutics . It potently inhibits autophagy, perturbs lysosomal function, and impairs prostate tumor growth in vivo . Much research is dedicated to the development of ferroquine derivatives as safe alternatives to antimalarial chemotherapy .

properties

IUPAC Name

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDENDDKMBDTHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFeN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferroquine

CAS RN

185055-67-8
Record name 1-[[(7-Chloro-4-quinolinyl)amino]methyl]-2-[(dimethylamino)methyl]ferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185055-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 185055-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
WA Wani, E Jameel, U Baig, S Mumtazuddin… - European journal of …, 2015 - Elsevier
… significant ferroquine derivatives with better or equal therapeutic effects to that of chloroquine and ferroquine. A brief discussion of the toxicities of ferroquine derivatives has been made. …
Number of citations: 135 www.sciencedirect.com
C Biot, F Nosten, L Fraisse… - Parasite: journal de la …, 2011 - ncbi.nlm.nih.gov
Ferroquine (FQ, SSR97193) is currently the most advanced organometallic drug candidate and about to complete phase II clinical trials as a treatment for uncomplicated malaria. This …
Number of citations: 179 www.ncbi.nlm.nih.gov
F Dubar, J Khalife, J Brocard, D Dive, C Biot - Molecules, 2008 - mdpi.com
Ferroquine (FQ or SR97193) is a novel antimalarial drug candidate, currently in development at Sanofi-Aventis. In contrast to conventional drugs, FQ is the first organometallic drug: a …
Number of citations: 177 www.mdpi.com
C Biot - Current Medicinal Chemistry-Anti-Infective Agents, 2004 - ingentaconnect.com
Malaria remains the first world-wide parasitic disease with an estimated 2.7 million deaths per year, most of them occurring in Africa. The parasite, Plasmodium falciparum, has …
Number of citations: 108 www.ingentaconnect.com
N Chavain, H Vezin, D Dive, N Touati… - Molecular …, 2008 - ACS Publications
Ferroquine (FQ or SR97193) is a unique ferrocene antimalarial drug candidate which just entered phase IIb clinical trials in autumn 2007. FQ is able to overcome the chloroquine (CQ) …
Number of citations: 125 pubs.acs.org
C Biot, D Taramelli, I Forfar-Bares… - Molecular …, 2005 - ACS Publications
… previously described how ferroquine (FQ)… ferroquine with hematin in order to gain information about the mechanism of action of this drug. Additional questions, such as FPPIX/ferroquine …
Number of citations: 197 pubs.acs.org
F Dubar, TJ Egan, B Pradines, D Kuter… - ACS chemical …, 2011 - ACS Publications
Inhibition of hemozoin biocrystallization is considered the main mechanism of action of 4-aminoquinoline antimalarials including chloroquine (CQ) but cannot fully explain the activity of …
Number of citations: 214 pubs.acs.org
A Kondratskyi, K Kondratska, F Vanden Abeele… - Scientific reports, 2017 - nature.com
… Here we present ferroquine (FQ), the next generation antimalarial drug, as a promising … Overall, our work identifies ferroquine as a promising new drug with a potent anticancer …
Number of citations: 88 www.nature.com
L Delhaes, C Biot, L Berry, P Delcourt… - …, 2002 - Wiley Online Library
Ferroquine (FQ) is a new antimalarial agent with a high blood schizotoncidal activity. Previous studies on this compound were done with racemate mixtures. As FQ possesses planar …
C Biot, N Chavain, F Dubar, B Pradines… - Journal of …, 2009 - Elsevier
A series of five new alkyl 4-N-substituted analogues of ferroquine (FQ, SR97193) were designed, synthesized, and characterized. The antimalarial activity of the compounds was …
Number of citations: 82 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.